molecular formula C14H17BF2O4 B1430851 Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1621256-23-2

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1430851
M. Wt: 298.09 g/mol
InChI Key: ZUOFHQYKSWBXAA-UHFFFAOYSA-N
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Description

“Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .


Synthesis Analysis

The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Chemical Reactions Analysis

In organic synthesis reactions, boric acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis

    • Field : Structural Chemistry
    • Application : This compound is used as an intermediate in the synthesis of other complex organic compounds . It is obtained through a three-step substitution reaction .
    • Method : The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
    • Results : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
  • Drug Synthesis and Delivery

    • Field : Pharmacy and Biology
    • Application : Boric acid compounds, like the one , are often used as enzyme inhibitors or specific ligand drugs . They can also be used in the construction of stimulus-responsive drug carriers .
    • Method : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
    • Results : These compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
  • Palladium-Catalyzed Coupling Reactions

    • Field : Organic Chemistry
    • Application : Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound similar to the one , is used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .
    • Method : The compound is reacted with an aryl halide in the presence of a palladium catalyst to form the desired product .
    • Results : The reaction results in the formation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : 4-(Hydroxymethyl)benzeneboronic acid pinacol ester, a compound similar to the one , is used as a pharmaceutical intermediate .
    • Method : The compound is used in the synthesis of various pharmaceuticals, often through reactions involving its boronic acid group .
    • Results : The use of this compound as an intermediate can lead to the synthesis of a wide range of pharmaceutical products .
  • Fluorine-Containing Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Fluorine-containing compounds are widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
    • Method : The title compound was designed and synthesized through a two-step substitution reaction .
    • Results : Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
  • Boron Neutron Capture Therapy

    • Field : Medical Physics
    • Application : Boronic acid compounds have been widely used in boron neutron capture therapy . This is a type of radiation therapy used for treating cancer .
    • Method : The boronic acid compounds are introduced into the body, where they selectively accumulate in tumor cells . The patient is then exposed to a beam of neutrons, which are absorbed by the boron atoms, causing them to become unstable and release alpha particles that kill the cancer cells .
    • Results : This therapy has shown promise in treating certain types of cancer, such as glioblastoma multiforme .

Future Directions

Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . These areas present potential future directions for the use of “Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”.

properties

IUPAC Name

methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(18)19-5)10(16)11(9)17/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOFHQYKSWBXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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